N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide
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Overview
Description
N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring, a phenyl group substituted with dichlorophenoxy, and an isoindole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.
Substitution Reaction: The phenyl group is substituted with a dichlorophenoxy group through a nucleophilic aromatic substitution reaction.
Cyclohexane Ring Formation: The cyclohexane ring is introduced via a cyclization reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the cyclohexane carboxylic acid and the substituted phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: This compound shares a similar isoindole structure but differs in its substitution pattern and functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Uniqueness
N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C27H22Cl2N2O4 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H22Cl2N2O4/c28-17-7-14-24(23(29)15-17)35-20-12-8-18(9-13-20)30-25(32)16-5-10-19(11-6-16)31-26(33)21-3-1-2-4-22(21)27(31)34/h1-4,7-9,12-16,19H,5-6,10-11H2,(H,30,32) |
InChI Key |
NZUXEEJRRVBYRL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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